1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine

Catalog No.
S12256401
CAS No.
M.F
C17H18N2O2
M. Wt
282.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine

Product Name

1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine

IUPAC Name

1-(4-nitro-2-phenylphenyl)piperidine

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

InChI

InChI=1S/C17H18N2O2/c20-19(21)15-9-10-17(18-11-5-2-6-12-18)16(13-15)14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12H2

InChI Key

LXUJUCBJIBAFQE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine is an organic compound characterized by a piperidine ring substituted with a nitrophenyl group. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the nitro group enhances its potential for biological activity, making it a subject of interest in drug development.

Research indicates that piperidine derivatives, including 1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine, exhibit a range of biological activities. These compounds have been studied for their potential anticancer properties, as well as their ability to inhibit various enzymes associated with diseases such as Alzheimer's and cancer . The specific biological activity of 1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine is still under investigation, but its structural features suggest it may possess significant therapeutic potential.

The synthesis of 1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine typically involves several steps:

  • Preparation of the Nitrophenyl Intermediate: This can be achieved through nitration of biphenyl under controlled conditions.
  • Formation of the Piperidine Ring: The nitrophenyl intermediate is then reacted with piperidine in the presence of suitable catalysts or solvents.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

These methods can vary based on the desired yield and purity of the final product.

1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine has potential applications in several fields:

  • Pharmaceuticals: Due to its anticipated biological activity, this compound could serve as a lead compound in drug discovery efforts aimed at developing new therapies for cancer and neurodegenerative diseases.
  • Chemical Research: It may also be used as a building block in organic synthesis for creating more complex molecules with specific pharmacological properties.

Interaction studies involving 1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine are crucial for understanding its mechanism of action and potential therapeutic applications. These studies often focus on:

  • Enzyme Inhibition: Assessing how the compound interacts with specific enzymes relevant to disease pathways.
  • Receptor Binding: Evaluating its affinity for various receptors that could mediate its biological effects.

Such studies help elucidate the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine. Notable examples include:

Compound NameStructureUnique Features
5-Nitro-2-(piperidin-1-yl)pyridineStructureContains a pyridine ring; known for anticancer activity .
4-(5-Nitro-2-pyridyl)-piperazineStructureExhibits neuroprotective effects; used in CNS disorders .
N-(4-nitrophenyl)-piperazineStructureKnown for antimicrobial properties; used in drug formulations .

Uniqueness

While these compounds share similar piperidine structures and nitro substitutions, 1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine's unique biphenyl moiety may confer distinct pharmacological properties that differentiate it from other derivatives. Its specific interactions within biological systems warrant further investigation to uncover its full therapeutic potential.

Nucleophilic aromatic substitution represents a fundamental approach for the synthesis of 1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine, particularly through the strategic displacement of halides on nitro-activated aromatic systems [4]. The mechanism proceeds through the addition-elimination pathway, where the electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack by piperidine derivatives [8].

The nitro group positioned at the 5-position of the biphenyl system provides significant electronic activation for nucleophilic substitution reactions [22]. This activation is particularly pronounced when the leaving group is positioned ortho or para to the nitro substituent, as these positions benefit from resonance stabilization of the negative charge in the transition state [22]. The reaction conditions typically require elevated temperatures and polar aprotic solvents to facilitate the nucleophilic attack.

Optimization studies have demonstrated that the choice of leaving group significantly impacts reaction efficiency [4]. Fluoride represents the most effective leaving group due to its high electronegativity, followed by chloride and bromide in decreasing order of reactivity [22]. Temperature optimization experiments reveal that reactions conducted between 80-120°C provide optimal conversion rates while minimizing side product formation [28].

Leaving GroupTemperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)
Fluoride8049489
Chloride10088785
Bromide120128281

The reaction mechanism involves initial formation of a sigma-complex intermediate where the nucleophilic piperidine attacks the electron-deficient aromatic carbon [8]. This intermediate is stabilized by the electron-withdrawing nitro group through resonance delocalization [22]. Subsequent elimination of the halide completes the substitution process, yielding the desired 1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine product.

Solvent selection proves critical for reaction optimization, with dimethyl sulfoxide and N,N-dimethylformamide providing superior results compared to alcoholic solvents [12]. These polar aprotic solvents effectively solvate the nucleophile while not strongly coordinating to the aromatic electrophile, thereby facilitating the substitution process [22].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer versatile synthetic routes to 1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine through strategic bond formation approaches [5]. The Suzuki-Miyaura coupling represents a particularly effective method for constructing the biphenyl framework, enabling subsequent functionalization with piperidine moieties [15] [19].

The Suzuki-Miyaura coupling utilizes aryl boronic acids and haloarenes in the presence of palladium catalysts to form carbon-carbon bonds [15]. For biphenyl synthesis, the reaction proceeds through oxidative addition of the palladium species to the aryl halide, followed by transmetalation with the organoboron compound and reductive elimination to form the coupled product [29]. Optimization studies demonstrate that tetrakis(triphenylphosphine)palladium provides excellent catalytic activity with potassium carbonate as base in aqueous toluene systems [21].

Catalyst SystemBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O8093
PdCl₂(dppf)Cs₂CO₃DMF9087
Pd(OAc)₂/PCy₃Na₂CO₃THF/H₂O8576

The Buchwald-Hartwig amination provides an alternative cross-coupling approach for introducing piperidine substituents onto pre-formed nitrobiphenyl scaffolds [16] [20]. This palladium-catalyzed process enables the formation of carbon-nitrogen bonds between aryl halides and amine nucleophiles [5]. Recent advances in N-heterocyclic carbene ligands have enhanced catalyst efficiency and functional group tolerance [16].

Reaction optimization reveals that catalyst loading significantly impacts both reaction rate and product yield [29]. Studies demonstrate that 10 mol% palladium loading provides optimal results, while reduction to 5 mol% leads to dramatically increased reaction times and decreased yields [29]. The choice of ligand proves equally critical, with bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene showing superior performance compared to monodentate alternatives [25].

Temperature control represents a crucial optimization parameter for palladium-catalyzed reactions [28]. Continuous flow reactor systems offer superior temperature regulation compared to batch processes, enabling better control of exothermic coupling reactions [28]. Flow conditions typically operate at residence times of 1-16 minutes with temperatures ranging from 70-120°C depending on the specific coupling partners [28].

Piperidine Ring Formation Techniques

Piperidine ring construction for 1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine synthesis employs diverse cyclization methodologies, with reductive amination and intramolecular cyclization representing the most prevalent approaches [6] [23]. The construction of six-membered nitrogen heterocycles through cycloaddition strategies provides the most reliable synthetic route [6].

Reductive amination methodologies utilize carbonyl compounds and primary amines to form iminium intermediates, which undergo subsequent reduction to yield piperidine products [18] [23]. This approach proves particularly effective when applied to 1,5-dicarbonyl precursors that can undergo intramolecular cyclization [27]. The reaction typically employs sodium borohydride or lithium aluminum hydride as reducing agents under controlled conditions [18].

Cyclization MethodStarting MaterialConditionsYield (%)Stereoselectivity
Reductive Amination1,5-DiketoneNaBH₄, MeOH, rt7885:15
Intramolecular AlkylationAmino HalideK₂CO₃, DMF, 80°C7290:10
Radical CyclizationEnyne PrecursorEt₃B, 25°C6882:18

Intramolecular aza-Michael reactions provide stereoselective access to substituted piperidines through double bond activation [23]. Organocatalytic approaches using chiral phosphoric acids enable enantioselective piperidine formation with excellent enantiomeric ratios [30]. These reactions typically proceed under mild conditions with quinoline-based organocatalysts and trifluoroacetic acid co-catalysts [23].

Ring-closing metathesis represents an emerging methodology for piperidine synthesis, particularly in the formation of spirocyclic derivatives [30]. This approach utilizes ruthenium-based catalysts to promote cyclization of amino-alkene precursors [30]. The "Clip-Cycle" methodology demonstrates particular effectiveness, achieving yields up to 87% with excellent enantioselectivity [30].

Radical-mediated cyclization strategies offer complementary approaches to traditional ionic mechanisms [23]. Triethylborane-initiated radical cascades enable the formation of complex piperidine structures through sequential cyclization processes [23]. These reactions typically proceed through 5-exo-dig and 6-endo-trig pathways depending on substrate structure and reaction conditions [23].

Nitration Position Selectivity and Control

Regioselective nitration represents a critical aspect in the synthesis of 1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine, requiring precise control over substitution patterns to achieve the desired 5-nitro positioning on the biphenyl framework [9] [17]. The nitration process must be carefully optimized to achieve selective introduction of the nitro group while avoiding formation of undesired regioisomers [14].

Traditional nitration methodologies employ mixed acid systems comprising concentrated nitric acid and sulfuric acid [17]. However, these conditions often result in poor regioselectivity and formation of multiple nitration products [9]. Advanced nitration strategies utilize nitrogen pentoxide with shape-selective zeolite catalysts to achieve enhanced regiocontrol [14].

Zeolite-catalyzed nitration demonstrates superior regioselectivity compared to conventional mixed acid approaches [14] [24]. The shape-selective properties of zeolites with pore sizes of 5.1-5.6 Å preferentially accommodate para-substituted products while restricting formation of ortho and meta isomers [24]. Optimization of the silicon dioxide to aluminum oxide molar ratio within the zeolite structure further enhances regioselectivity [24].

Nitration ConditionsOrtho (%)Meta (%)Para (%)Temperature (°C)Reaction Time (h)
Mixed Acid (HNO₃/H₂SO₄)326620-52
N₂O₅/Zeolite (SAR=30)32167254
N₂O₅/Zeolite (SAR=80)29170254
N₂O₅/Zeolite (SAR=1000)5095256

Regioselectivity in aromatic nitration depends strongly on existing substituents and their electronic effects [17]. Electron-donating groups such as alkyl and alkoxy substituents direct nitration to ortho and para positions, while electron-withdrawing groups favor meta substitution [9]. The biphenyl system presents unique challenges due to the presence of multiple reactive sites [12].

Temperature control proves essential for achieving optimal regioselectivity in nitration reactions [9] [10]. Lower temperatures typically favor kinetic control and improved selectivity, while elevated temperatures may lead to thermodynamic product distributions [10]. Aqueous sodium dodecylsulfate systems enable room temperature nitration with enhanced regioselectivity compared to traditional conditions [10].

Nitrating agent selection significantly impacts both reactivity and selectivity [9]. N-nitropyrazole derivatives demonstrate tunable nitrating ability based on electronic substitution patterns [9]. Electron-withdrawing substituents enhance nitrating reactivity, while electron-donating groups reduce activity [9]. The optimal nitrating reagent provides 89% yield of the desired regioisomer under mild conditions [9].

Thermodynamic Stability Profiles

The thermodynamic stability of 1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine has been evaluated through comparative analysis with structurally related compounds and extrapolation from established biphenyl derivatives. The molecular framework combines the inherent stability of the biphenyl system with the additional complexity introduced by the nitro substituent and piperidine ring attachment [1].

Based on thermal stability studies of related nitrobiphenyl compounds, the target compound exhibits moderate thermal stability characteristics. Hexanitrobiphenyl, a heavily substituted analogue, demonstrates decomposition rates of 1.3% per hour at 230°C, suggesting that the mono-nitro derivative under investigation would exhibit superior thermal stability due to reduced steric strain and electronic destabilization [2]. The biphenyl core structure provides a thermodynamically stable foundation, with ideal-gas thermodynamic properties established for temperatures ranging from 300 to 700 K (27-427°C) [1].

The piperidine moiety contributes additional stabilization through its chair conformation, which minimizes torsional strain. Computational studies on related piperidine derivatives indicate that the six-membered nitrogen-containing ring adopts a preferred chair conformation with minimal ring puckering, contributing to overall molecular stability . The attachment of the piperidine ring to the biphenyl system through the aromatic carbon creates a stable C-N bond that exhibits moderate rotational barriers, as discussed in subsequent sections.

Temperature-dependent stability assessments suggest that 1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine maintains structural integrity across a temperature range of 120-250°C, based on comparative analysis with similar nitrobiphenyl derivatives [2]. The presence of the electron-withdrawing nitro group at the 5-position introduces some electronic destabilization but does not significantly compromise the overall thermal stability of the molecular framework [4].

Solubility and Partition Coefficients (LogP)

The lipophilicity profile of 1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine is characterized by a calculated XLogP3-AA value of 4.3, indicating high lipophilicity and favorable partitioning into organic phases [5]. This elevated partition coefficient reflects the substantial aromatic character of the biphenyl system combined with the relatively hydrophobic nature of the piperidine ring.

Comparative analysis with structurally related compounds reveals that the target compound exhibits significantly higher lipophilicity than simpler piperidine derivatives. For instance, 5-Nitro-2-(piperidin-1-yl)aniline demonstrates a LogP of 2.1673, while 2-Nitro-5-(piperidin-1-yl)phenol exhibits a LogP of 2.2907 [6] [7]. The elevated LogP value of 4.3 for the target compound can be attributed to the additional phenyl ring in the biphenyl system, which contributes approximately 1.5-2.0 log units to the overall lipophilicity.

The partition coefficient analysis indicates that the compound would exhibit limited aqueous solubility, consistent with its high lipophilicity. The topological polar surface area (TPSA) of 49.1 Ų falls within the range typical for compounds with moderate to poor aqueous solubility [5]. This TPSA value is lower than those of related compounds containing additional polar functional groups, such as hydroxyl or carboxylic acid substituents.

Computational predictions based on fragmental contribution methods suggest that the octanol/water partition coefficient reflects the electronic effects of the nitro group, which provides some polar character, balanced against the dominant hydrophobic contributions from the extended aromatic system [8]. The nitrogen atom in the piperidine ring contributes to the hydrogen bond acceptor count (3 total acceptors), but the absence of hydrogen bond donors (count = 0) limits the compound's ability to form stabilizing interactions with water molecules [5].

Hydrogen Bonding Capacity Analysis

The hydrogen bonding profile of 1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine is characterized by an absence of hydrogen bond donors and three hydrogen bond acceptor sites. The acceptor sites include the nitrogen atom of the piperidine ring and the two oxygen atoms of the nitro group [5]. This asymmetric hydrogen bonding capacity significantly influences the compound's intermolecular interaction patterns and solubility characteristics.

The nitro group oxygen atoms function as weak hydrogen bond acceptors due to the electron-withdrawing nature of the nitro functionality. Research on nitro compounds indicates that these groups exhibit poor hydrogen bonding capacity compared to other oxygen-containing functional groups [9]. The resonance delocalization within the nitro group reduces the electron density available for hydrogen bonding interactions, resulting in weaker acceptor properties.

The piperidine nitrogen represents the primary hydrogen bond acceptor site, with the lone pair electrons available for interaction with suitable hydrogen bond donors. However, the tertiary amine character of this nitrogen (due to its attachment to the aromatic ring) reduces its basicity compared to secondary or primary amines. Computational studies on related piperidine derivatives suggest that the nitrogen atom maintains moderate hydrogen bond acceptor capacity, though this is diminished by the electron-withdrawing influence of the nitro-substituted biphenyl system [10].

Comparative analysis with structurally related compounds reveals that the absence of hydrogen bond donors significantly limits the compound's hydrogen bonding versatility. Related compounds such as 5-Nitro-2-(piperidin-1-yl)aniline and 2-Nitro-5-(piperidin-1-yl)phenol, which contain amino or hydroxyl groups respectively, demonstrate enhanced hydrogen bonding capacity with both donor and acceptor sites [6] [7]. The target compound's limitation to acceptor-only interactions restricts its ability to form extensive hydrogen bond networks, contributing to its relatively low solubility in protic solvents.

The topological polar surface area of 49.1 Ų reflects the moderate polar character arising from the hydrogen bond acceptor sites [5]. This value is consistent with compounds that exhibit limited but measurable polar interactions, primarily through the piperidine nitrogen and nitro group oxygens. The spatial arrangement of these acceptor sites within the molecular framework influences the compound's ability to engage in specific hydrogen bonding geometries with complementary donor molecules.

Rotational Barrier Measurements

The rotational dynamics of 1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine involve multiple conformational degrees of freedom, with the most significant barriers associated with rotation about the C-N bond connecting the piperidine ring to the biphenyl system and internal rotation within the biphenyl framework. These rotational barriers have been characterized through comparative analysis with related molecular systems and extrapolation from established computational and experimental studies.

The C-N bond rotation between the piperidine ring and the aromatic system represents a critical conformational parameter. Based on studies of related N-aryl piperidine derivatives, the rotational barrier for this bond is estimated to fall within the range of 16.3-25.1 kJ/mol [11]. The specific value for the target compound is influenced by the steric interactions between the piperidine ring and the ortho-positioned phenyl group, as well as the electronic effects of the nitro substituent.

Dynamic NMR studies on 1,1'-bipiperidine systems have revealed that N-N bond rotation exhibits barriers of approximately 79 kJ/mol [12] [13]. While this specific measurement applies to the N-N bond rather than the C-N bond in the target compound, it provides insight into the rotational dynamics of nitrogen-containing systems within similar molecular frameworks. The C-N bond in the target compound is expected to exhibit a lower barrier due to the different electronic environment and reduced steric congestion compared to the N-N system.

The biphenyl C-C rotation represents another significant conformational parameter, with computational studies indicating rotational barriers of approximately 12.6 kJ/mol for the parent biphenyl system [11]. In the target compound, this barrier may be modified by the presence of the nitro substituent and the piperidine attachment, which can influence the preferred conformational states through steric and electronic effects.

Temperature-dependent rotational dynamics studies on related systems suggest that the compound exhibits restricted rotation at room temperature, with increased conformational mobility at elevated temperatures. The rotational barriers are sufficiently high to result in observable conformational preferences, but low enough to permit conformational interconversion on reasonable timescales under physiological conditions [14].

The presence of the nitro group introduces minimal additional rotational barriers, as nitro groups typically exhibit low rotational barriers (less than 10 kJ/mol) due to their planar structure and minimal steric hindrance [11]. However, the electronic effects of the nitro group can influence the preferred conformations of the overall molecular system through resonance interactions with the aromatic π-system.

PropertyValueReference
Molecular FormulaC₁₇H₁₈N₂O₂ [5]
Molecular Weight (g/mol)282.34 [5]
XLogP3-AA4.3 [5]
Hydrogen Bond Donors0 [5]
Hydrogen Bond Acceptors3 [5]
Topological Polar Surface Area (Ų)49.1 [5]
Rotational Bonds2 [5]
Heavy Atom Count21 [5]
CompoundH-Bond DonorsH-Bond AcceptorsTPSA (Ų)LogP
1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine0349.14.3
5-Nitro-2-(piperidin-1-yl)aniline1472.42.1673
2-Nitro-5-(piperidin-1-yl)phenol1466.612.2907
SystemBarrier (kJ/mol)MethodReference
N-N bond in 1,1'-bipiperidine79¹³C Dynamic NMR [12] [13]
C-N bond in piperidine derivatives16.3-25.1Variable temperature NMR [11]
Biphenyl C-C rotation12.6DFT calculations [11]
Nitro group rotation<10Computational [11]
Compound TypeTemperature Range (°C)Thermal Stability AssessmentReference
Biphenyl (parent)27-427Thermodynamically stable [1]
Hexanitrobiphenyl215-280Moderate thermal stability [2]
Nitrobiphenyl derivatives120-250Temperature dependent [2] [4]
Piperidine derivativesRoom temp-100Generally stable

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

282.136827821 g/mol

Monoisotopic Mass

282.136827821 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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